molecular formula C8H13BrN2O2S B1527479 4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole CAS No. 1247899-26-8

4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B1527479
CAS RN: 1247899-26-8
M. Wt: 281.17 g/mol
InChI Key: YTEZQBFXBJYAOE-UHFFFAOYSA-N
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Description

“4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole” is a chemical compound with the CAS Number: 1183252-85-8 . It has a molecular weight of 253.12 . The IUPAC name for this compound is 2-(4-bromo-1H-pyrazol-1-yl)ethyl methyl sulfone .


Synthesis Analysis

While specific synthesis methods for “4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole” were not found, there are general methods available for the synthesis of similar compounds. For instance, catalytic protodeboronation of pinacol boronic esters has been reported . This method utilizes a radical approach and is paired with a Matteson–CH2– homologation .


Molecular Structure Analysis

The molecule contains a total of 24 bonds. There are 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 sulfone, and 1 Pyrazole .


Chemical Reactions Analysis

The compound can be involved in various chemical reactions. For example, it can undergo catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature .

Scientific Research Applications

Organic Synthesis

4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole: is a valuable compound in organic synthesis. Its structure allows it to act as a versatile building block for the construction of more complex molecules. The bromine atom, in particular, is a reactive site that can undergo further transformations, such as Suzuki coupling reactions, which are pivotal in creating biaryl compounds often found in pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound’s pyrazole core is of interest due to its presence in various pharmacologically active molecules. The modification of this core structure can lead to the discovery of new drugs with potential applications in treating a range of diseases. The methanesulfonylethyl group could be used to increase the solubility of drug candidates or to serve as a linker in prodrug strategies .

Material Science

The compound’s ability to act as a ligand for metal ions makes it relevant in material science. It could be used to create metal-organic frameworks (MOFs) or coordination polymers with unique properties, such as catalysis, gas storage, or ion exchange .

Catalysis

Due to its structural features, 4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole can be employed in catalysis research. It may serve as a precursor for catalysts used in organic reactions, including those that are environmentally friendly or that require high selectivity .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in various spectroscopic techniques, including NMR, HPLC, LC-MS, and UPLC. Its unique spectral properties can help in the identification and quantification of similar compounds or in the study of reaction mechanisms .

Agricultural Chemistry

The pyrazole moiety is a common feature in many agrochemicals. This compound could be a starting point for the development of new pesticides or herbicides. Its bromine atom offers a reactive handle for further functionalization, potentially leading to compounds with novel modes of action against pests and weeds .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H303, H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-bromo-3,5-dimethyl-1-(2-methylsulfonylethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2O2S/c1-6-8(9)7(2)11(10-6)4-5-14(3,12)13/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEZQBFXBJYAOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCS(=O)(=O)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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